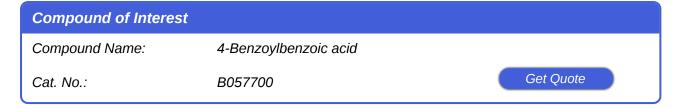


# Spectroscopic Profile of 4-Benzoylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **4-Benzoylbenzoic acid**, a molecule of significant interest in various chemical and biological applications, including as a photooxidant.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for data acquisition.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Benzoylbenzoic acid** provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **4-Benzoylbenzoic acid** is characterized by signals in the aromatic region, corresponding to the protons on the two benzene rings.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.80	Multiplet	9H	Aromatic Protons
10.0 - 13.0	Singlet (broad)	1H	Carboxylic Acid Proton

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration used.

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
128.0 - 138.0	Aromatic Carbons
166.0	Carboxylic Acid Carbon (C=O)
196.0	Ketone Carbon (C=O)

Note: The exact chemical shifts can be influenced by the solvent and experimental conditions.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Benzoylbenzoic acid** shows characteristic absorption bands for its carboxylic acid and ketone functionalities.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1630-1680	Strong	C=O stretch (Ketone)
1580-1600	Medium	C=C stretch (Aromatic)
1250-1350	Strong	C-O stretch (Carboxylic Acid)

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. **4-Benzoylbenzoic acid** exhibits distinct absorption bands in the UV region, which are influenced by the pH of the solution.[3][4][5]

Wavelength (λmax)	pH Condition	Molar Absorptivity (ε)	Assignment
260 nm	Low pH	-	$\pi \to \pi^*$ transition
333 nm	Low pH	-	$n \rightarrow \pi^*$ transition
264 nm	High pH	-	$\pi \to \pi^*$ transition

At low pH, two absorption bands are observed: an intense band at 260 nm and a weaker band at 333 nm.[3] As the pH increases, the spectrum shifts, showing a strong band at 264 nm.[3]

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

• Sample Preparation: A solution of **4-Benzoylbenzoic acid** is prepared by dissolving the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).



- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300.[6]
- Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts
  are reported in parts per million (ppm) relative to an internal standard, such as
  tetramethylsilane (TMS).

#### **IR Spectroscopy**

- Sample Preparation: For solid samples, the KBr pellet method is commonly used.[6] A small
  amount of 4-Benzoylbenzoic acid is ground with dry potassium bromide (KBr) and pressed
  into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR
  spectroscopy can be performed on the neat sample.[6]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

## **UV-Vis Spectroscopy**

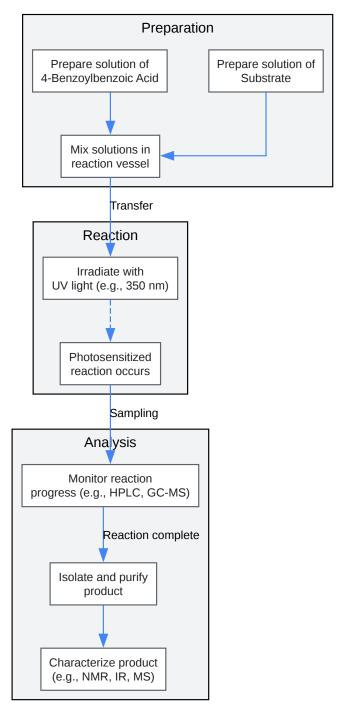
- Sample Preparation: A solution of 4-Benzoylbenzoic acid of a known concentration (e.g., 100 μM) is prepared in a suitable solvent, often with pH control to observe spectral shifts.[3]
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

# Application Workflow: 4-Benzoylbenzoic Acid as a Photosensitizer

**4-Benzoylbenzoic acid** is known to act as a photosensitizer, initiating chemical reactions upon absorption of light.[1][2] The following diagram illustrates a general workflow for its application in a photosensitized reaction.



#### Workflow for Photosensitized Reaction using 4-Benzoylbenzoic Acid



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